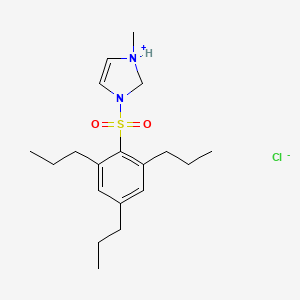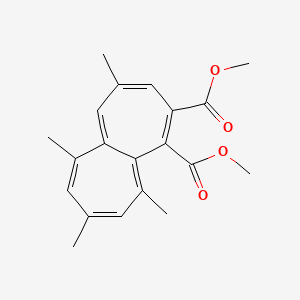
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate is an organic compound with a complex structure characterized by multiple methyl groups and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the ester groups and additional methyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
作用機序
The mechanism of action of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in esterification and transesterification reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzymatic processes in biological systems or catalytic processes in industrial applications.
類似化合物との比較
Similar compounds to Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate include:
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.
Dimethyl 2,6-naphthalenedicarboxylate: A precursor to high-performance polyesters.
Dimethyl terephthalate: Widely used in the production of polyesters and plastics. This compound is unique due to its multiple methyl groups and specific structural arrangement, which confer distinct reactivity and applications.
特性
CAS番号 |
105824-69-9 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-11-7-13(3)15-9-12(2)10-16(19(21)23-5)18(20(22)24-6)17(15)14(4)8-11/h7-10H,1-6H3 |
InChIキー |
UFYHUEYIIKAUJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=CC(=CC(=C2C(=O)OC)C(=O)OC)C)C(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


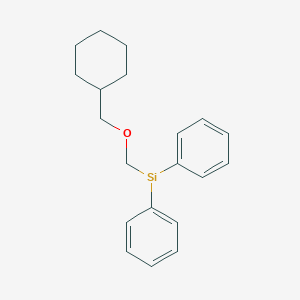
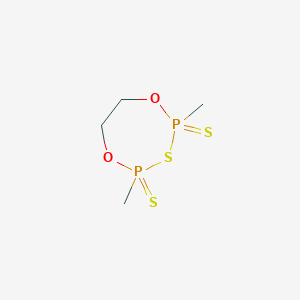
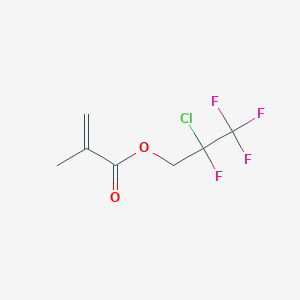
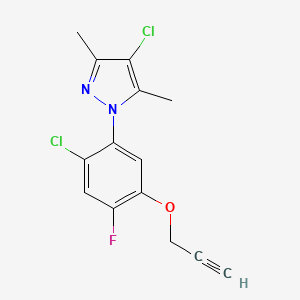
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
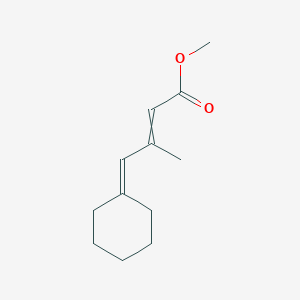
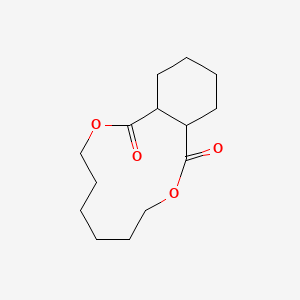
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
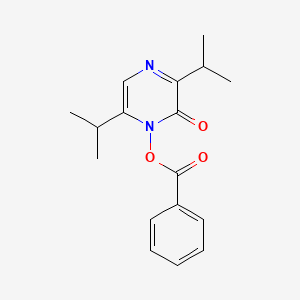
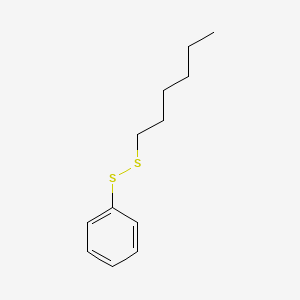
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
